2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The compound, also known as 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-1,3-thiazole-4-carboxamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that regulate various aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of 2,4-D, which include proteins involved in cell wall plasticity, protein production, and ethylene production .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, 2,4-D, the parent compound, is known to cause uncontrolled growth in most broadleaf weeds by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . It’s plausible that 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and development, given its similarity to 2,4-D. This could include pathways related to cell wall synthesis, protein production, and ethylene biosynthesis . The downstream effects of these changes could include uncontrolled cell growth and potentially cell death, particularly in susceptible organisms.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include changes in cell wall plasticity, alterations in protein production, and increased ethylene production . These changes can lead to uncontrolled cell growth and potentially cell death in susceptible organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of 2,4-D has been associated with severe water contamination . Moreover, the degradation of 2,4-D is highly efficient in certain environmental conditions, such as ozonation . Therefore, the action of this compound might also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like phosphorus pentachloride (PCl5).
Synthesis of the target compound: The acyl chloride is reacted with N-methylthiazole-4-carboxamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A precursor to the target compound, known for its herbicidal and anti-inflammatory properties.
2-(2,4-dichlorophenoxy)acetyl chloride: An intermediate in the synthesis of the target compound.
N-methylthiazole-4-carboxamide: Another intermediate used in the synthesis.
Uniqueness
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in its individual components. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in the field of anti-inflammatory agents .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPNFSVQKKXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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